Technical Whitepaper: Physicochemical Profiling of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone
Technical Whitepaper: Physicochemical Profiling of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone
This in-depth technical guide details the physicochemical profile, solubility behavior, and handling protocols for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9), a critical intermediate in the synthesis of SGLT2 inhibitors.
Executive Summary
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a specialized organic intermediate utilized primarily in the pharmaceutical development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin. Its structure features a lipophilic chlorophenyl ketone core coupled with an acid-labile 1,3-dioxane acetal. This dual functionality dictates its solubility profile and handling requirements: while the aryl ketone confers stability and organic solubility, the dioxane moiety introduces critical pH sensitivity that must be managed during workup and storage.[1]
Chemical Identity & Structural Analysis[1][2]
This compound represents a "masked" aldehyde.[1] The 1,3-dioxane ring serves as a protective group for the terminal aldehyde of a 4-aryl-4-oxobutanal chain, preventing unwanted polymerization or oxidation during early-stage synthesis.
| Attribute | Detail |
| CAS Number | 724708-06-9 |
| IUPAC Name | 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Molecular Formula | C₁₃H₁₅ClO₃ |
| Molecular Weight | 254.71 g/mol |
| SMILES | Clc1ccc(C(=O)CCC2OCCC2)cc1 |
| Key Functional Groups | [1][2][3][4][5][6][7][8] • Aryl Chloride: Lipophilicity, metabolic stability.[1][9]• Ketone: Hydrogen bond acceptor, reactive center for reduction.[1]• 1,3-Dioxane (Acetal): Acid-sensitive protecting group.[1] |
Structural Reactivity Diagram
The following diagram illustrates the chemical connectivity and the specific reactivity zones that dictate handling protocols.
Figure 1: Structural decomposition highlighting the acid-sensitive acetal moiety (red) versus the stable lipophilic core (blue).
Physical Properties Matrix
While specific experimental values for this intermediate are often proprietary, the following data is synthesized from structural analogs (e.g., 4'-chloropropiophenone) and calculated physicochemical models.
| Property | Value / Characteristic | Experimental Note |
| Physical State | Solid (Crystalline powder) or Viscous Oil | Often isolates as a low-melting solid; purity dependent.[1] |
| Melting Point | 55°C – 65°C (Predicted range) | Lower than pure 4'-chloropropiophenone due to the bulky dioxane tail disrupting packing.[1] |
| Boiling Point | ~380°C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure.[1] |
| Density | 1.22 ± 0.05 g/cm³ | Denser than water due to chlorine and oxygen content.[1] |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic; readily partitions into organic layers.[1] |
| pKa | N/A (Non-ionizable) | No acidic/basic protons in the pH 1–14 range.[1] |
Solubility Profile & Solvent Selection
The solubility of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is governed by its lipophilic chlorophenyl ring and the polar-apolar balance of the dioxane ether linkages.
Solubility Table
| Solvent Class | Solubility Rating | Suitability for Processing |
| Water | Insoluble (< 0.1 mg/mL) | Used as the anti-solvent in precipitation/crystallization.[1] |
| Chlorinated (DCM, Chloroform) | Excellent (> 100 mg/mL) | Ideal for extraction and chromatography.[1] |
| Esters (Ethyl Acetate) | Good (> 50 mg/mL) | Preferred solvent for recrystallization (often mixed with Heptane).[1] |
| Alcohols (Methanol, Ethanol) | Moderate to Good | Good for dissolution; heating may be required for concentrated solutions.[1] |
| Ethers (THF, MTBE) | Excellent | Suitable reaction media (e.g., Grignard reactions).[1] |
| Alkanes (Hexane, Heptane) | Poor | Used as a wash solvent to remove non-polar impurities.[1] |
Critical Protocol: Solvent Acidity Check
Warning: The 1,3-dioxane ring is an acetal.[1] It is stable in basic and neutral media but hydrolyzes rapidly in aqueous acid .[1]
-
Avoid: Acidic solvents (e.g., Acetic Acid) or wet solvents containing trace HCl.[1]
-
Buffer: When performing aqueous workups, ensure the aqueous layer is buffered to pH 7–9 (e.g., NaHCO₃ wash) to prevent deprotection of the aldehyde.[1]
Handling, Stability & Storage Protocols
Stability Logic
-
Thermal Stability: The compound is generally stable up to 150°C. However, prolonged heating (>100°C) in the presence of moisture can initiate acetal hydrolysis.[1]
-
Hydrolytic Stability:
Storage Recommendations
-
Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temperature, cold storage prevents slow degradation of the acetal over months.[1]
-
Atmosphere: Store under Inert Gas (Nitrogen/Argon) .[1] Although not strictly air-sensitive, excluding moisture is critical to preserve the dioxane ring.[1]
-
Container: Tightly sealed glass or HDPE bottles. Avoid metal containers that may be acidic.[1]
Experimental Workflow: Solubility & Workup Decision Tree
Use this logic flow to determine the appropriate solvent system for isolation and purification.
Figure 2: Workup decision tree emphasizing pH control to prevent acetal degradation.
References
-
PubChem. (2025).[1] Compound Summary: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9).[4][6][7][8][10][11] National Library of Medicine.[1] [Link][1]
-
Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1] (Contextual grounding for SGLT2 intermediate applications).
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